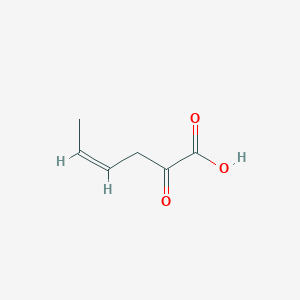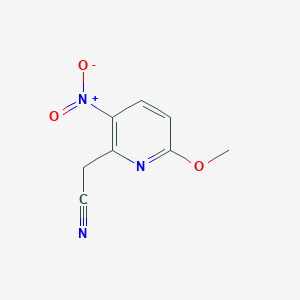
5-Dehidroepisterol
Descripción general
Descripción
5-Dehidroepisterol: es un esterol y un intermedio en la biosíntesis de esteroides, particularmente en la síntesis de brasinoesteroides. Se forma a partir de episterol a través de la acción de la C-5 esterol desaturasa y luego se convierte en 24-metilencolesterol por la 7-dehidrocolesterol reductasa . Este compuesto se encuentra en varios organismos, incluyendo levaduras y Leishmania .
Aplicaciones Científicas De Investigación
Química: 5-Dehidroepisterol se utiliza como intermedio en la síntesis de brasinoesteroides, que son importantes hormonas vegetales.
Biología: El compuesto se estudia por su papel en la biosíntesis de esteroles en varios organismos, incluyendo levaduras y Leishmania .
Medicina: La investigación sobre this compound incluye sus posibles actividades antifúngicas y su papel en la biosíntesis de esteroles médicamente relevantes .
Industria: Si bien no se utiliza ampliamente en aplicaciones industriales, this compound es importante en la investigación y el desarrollo de nuevos compuestos basados en esteroles .
Mecanismo De Acción
5-Dehidroepisterol ejerce sus efectos a través de su función como intermedio en la biosíntesis de brasinoesteroides. El compuesto se forma a partir de episterol por la acción de la C-5 esterol desaturasa y luego se convierte en 24-metilencolesterol por la 7-dehidrocolesterol reductasa . Estas enzimas son cruciales en la vía biosintética, y su actividad regula los niveles de this compound y sus derivados .
Análisis Bioquímico
Biochemical Properties
5-Dehydroepisterol plays a crucial role in biochemical reactions, particularly in the synthesis of brassinosteroids . It interacts with enzymes such as the C-5 sterol desaturase (ERG3) and 7-dehydrocholesterol reductase . These interactions involve the conversion of episterol to 5-Dehydroepisterol and then to 24-methylenecholesterol .
Cellular Effects
The cellular effects of 5-Dehydroepisterol are primarily related to its role as an intermediate in steroid biosynthesis
Molecular Mechanism
The molecular mechanism of 5-Dehydroepisterol involves its transformation from episterol via the action of the C-5 sterol desaturase, and its subsequent conversion into 24-methylenecholesterol by 7-dehydrocholesterol reductase . These transformations occur at the molecular level and involve binding interactions with these enzymes .
Metabolic Pathways
5-Dehydroepisterol is involved in the metabolic pathway of steroid biosynthesis . It interacts with enzymes such as the C-5 sterol desaturase and 7-dehydrocholesterol reductase
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 5-Dehidroepisterol implica varios pasos clave:
Material de partida: La síntesis comienza con 3β-acetoxi-colesta-5-en-24-ona.
Introducción del grupo 5,7-dieno: Esto se logra mediante la bromación en la posición C-7 utilizando N-bromosuccinimida.
Olefinación del grupo 24-oxo: Este paso se lleva a cabo utilizando el reactivo de Tebbe.
Reducción de 5,7-dieno: El sodio se utiliza como agente reductor.
Métodos de producción industrial: La producción industrial de this compound no se informa comúnmente debido a su uso específico en la investigación y su presencia como intermedio en las vías biosintéticas. El compuesto se sintetiza típicamente en entornos de laboratorio para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 5-Dehidroepisterol puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo.
Reducción: El compuesto se puede reducir para formar otros esteroles, como 24-metilencolesterol.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo esterol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Sustitución: Reactivos como halógenos y nucleófilos se utilizan para reacciones de sustitución.
Productos principales:
Oxidación: Derivados oxidados de this compound.
Reducción: 24-Metilencolesterol.
Sustitución: Varios esteroles sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares:
Episterol: Un precursor de 5-Dehidroepisterol en la vía biosintética.
24-Metilencolesterol: Un producto formado a partir de this compound.
Campesterol: Otro esterol involucrado en la biosíntesis de brasinoesteroides.
Singularidad: this compound es único debido a su función específica como intermedio en la biosíntesis de brasinoesteroides. Su formación y conversión están estrictamente reguladas por enzimas específicas, lo que lo convierte en un compuesto crucial en el estudio de la biosíntesis de esteroles .
Propiedades
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNVCGPJXYABB-LOIOQLKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447480 | |
| Record name | 5-dehydroepisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Dehydroepisterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23582-83-4 | |
| Record name | 5-Dehydroepisterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-dehydroepisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Dehydroepisterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W3AHW3TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Dehydroepisterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)













